Dibutylammonium Acetate

Description

Properties

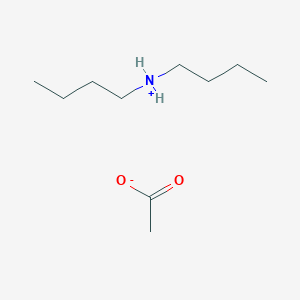

IUPAC Name |

dibutylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFIKAWTCOXAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH2+]CCCC.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Dibutylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylammonium Acetate (DBAA) is a quaternary ammonium (B1175870) salt that serves as a versatile compound in various research and industrial applications. With the CAS Number 19070-91-8, it is recognized for its utility as an ion-pairing agent and a phase transfer catalyst.[1] Its application is particularly prominent in analytical chemistry, specifically as a mobile phase additive in High-Performance Ion-Pair Chromatography (HPIPC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and quantification of molecules such as intracellular nucleotides and bile acid conjugates.[1] DBAA's ability to enhance reaction rates and yields also makes it valuable in organic synthesis for pharmaceuticals and agrochemicals.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. It is important to note that many commercially available sources provide this compound as a solution, typically around 0.5 M in water, and some properties are reported for this form.[2]

| Property | Value | Source(s) |

| CAS Number | 19070-91-8 | [1][3][4] |

| Molecular Formula | C₁₀H₂₃NO₂ or C₈H₁₉N·C₂H₄O₂ | [4][5][6] |

| Molecular Weight | 189.30 g/mol | [5][6] |

| Appearance | Clear, colorless liquid (as a ~0.5 mol/L aqueous solution) | [3] |

| Solubility | Soluble in water | |

| Refractive Index | n20/D 1.348 (for 0.5 M solution in H₂O) | |

| Melting Point | Data not available | [2][3] |

| Boiling Point | Data not available | [2] |

| Density | Data for aqueous solutions have been measured across temperatures. | [7] |

| pKa | Specific value not readily available. |

Experimental Protocols for Property Determination

The determination of physical properties requires precise experimental methodologies. Below are protocols relevant to the characterization of this compound and similar ionic liquids.

Determination of Density and Speed of Sound

This protocol is based on the methodology used for aqueous binary solutions of dibutylammonium-based ionic liquids.[7]

-

Objective: To simultaneously measure the density and speed of sound of this compound solutions at various temperatures.

-

Instrumentation: An Anton Paar densimeter (Model DSA 5000) or equivalent, equipped with an oscillating U-tube for density measurement and a pulse-echo sensor for speed of sound measurement.[7] The instrument should have temperature control via internal Peltier elements with an accuracy of ±0.01 K.[7]

-

Procedure:

-

Prepare aqueous solutions of this compound at the desired concentrations.

-

Calibrate the densimeter using dry air and ultra-pure water at atmospheric pressure.

-

Inject the sample solution into the measurement cells of the instrument.

-

Set the initial temperature (e.g., 293.15 K). Allow the system to stabilize.

-

Record the density and speed of sound measurements.

-

Increase the temperature in defined increments (e.g., 5 K steps) up to the final desired temperature (e.g., 323.15 K).[7]

-

Repeat the measurements at each temperature increment, ensuring thermal equilibrium before each reading.

-

Perform each measurement in duplicate or triplicate to ensure reproducibility.[7]

-

Determination of Refractive Index

This is a standard protocol for measuring the refractive index of a liquid sample.

-

Objective: To measure the refractive index of a this compound solution.

-

Instrumentation: A standard Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard reference material with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the this compound solution (e.g., 0.5 M in H₂O) to the surface of the prism.

-

Close the prism assembly.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Record the temperature at which the measurement was taken, as refractive index is temperature-dependent (e.g., 20°C for nD line).

-

Visualization of Application in Chromatography

This compound is frequently used as an ion-pairing reagent in reversed-phase HPLC, a technique essential for the separation of ionic analytes. The following diagram illustrates the fundamental workflow of this application.

Caption: Workflow of Ion-Pair Chromatography using this compound.

References

- 1. This compound | 19070-91-8 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. labproinc.com [labproinc.com]

- 4. Buy Online CAS Number 19070-91-8 - TRC - this compound (0.5M Solution in Water) | LGC Standards [lgcstandards.com]

- 5. This compound | C10H23NO2 | CID 11052426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Physical and chemical properties of binary mixtures of dibutylammonium-based ionic liquids and water - PMC [pmc.ncbi.nlm.nih.gov]

Dibutylammonium Acetate: A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Synthesis of a Versatile Ion-Pairing Agent

Dibutylammonium acetate (B1210297) is an ionic compound that has garnered significant attention in analytical and synthetic chemistry. Comprising a dibutylammonium cation and an acetate anion, this salt is widely utilized as a phase transfer catalyst and, most notably, as a volatile ion-pairing agent in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1] Its ability to enhance the retention and separation of acidic molecules makes it an invaluable tool for drug development professionals and researchers in the pharmaceutical and agrochemical sectors.[1]

This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and synthesis of dibutylammonium acetate, tailored for a scientific audience.

Chemical Structure and Formula

This compound is the product of a classic Brønsted-Lowry acid-base neutralization reaction between the secondary amine, dibutylamine (B89481), and the weak carboxylic acid, acetic acid.[2] The proton (H⁺) from the carboxylic acid group of acetic acid is transferred to the lone pair of electrons on the nitrogen atom of dibutylamine. This transfer results in the formation of the dibutylammonium cation [(CH₃CH₂CH₂CH₂)₂NH₂⁺] and the acetate anion [CH₃COO⁻].

The molecular formula of the resulting salt is C₁₀H₂₃NO₂, derived from its constituent components: dibutylamine (C₈H₁₉N) and acetic acid (C₂H₄O₂).[2]

-

IUPAC Name: dibutylazanium;acetate[3]

-

Synonyms: Dibutylamine Acetate, Di-n-butylammonium Acetate, IPC-DBAA[2]

-

CAS Number: 19070-91-8[1]

-

Canonical SMILES: CCCC[NH2+]CCCC.CC(=O)[O-][3]

Physicochemical Properties

The properties of this compound are dictated by its ionic nature and the alkyl chains of the cation. It is typically supplied as a colorless, clear liquid, often as a solution in water (e.g., 0.5 mol/L).[1] Its volatility is a key characteristic that makes it suitable for LC-MS applications, as it can be readily removed in the gas phase, minimizing ion source contamination.[2]

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 189.30 g/mol | [2] |

| Molecular Formula | C₁₀H₂₃NO₂ | [2] |

| Appearance | Colorless, clear liquid | [1] |

| Melting Point | 45.0 °C | [4] |

| Refractive Index (n20/D) | 1.348 | |

| pKa (Conjugate Acid) | ~11.25 - 11.31 (for Dibutylammonium ion) | [5][6] |

| pKa (Acid) | ~4.76 (for Acetic Acid in H₂O) | [3] |

| Solubility | Soluble in water and DMSO | [4] |

| Storage Temperature | 2 - 8 °C or Room Temperature (<15°C) | [1] |

Formation Pathway and Synthesis

The synthesis of this compound is a direct and high-yield acid-base neutralization. This reaction is exothermic and results in the formation of the salt.

Caption: Formation of this compound via neutralization.

Experimental Protocol: General Methodology

The laboratory synthesis of this compound is based on a straightforward stoichiometric reaction.[2] The following protocol describes the general procedure.

Materials:

-

Dibutylamine (C₈H₁₉N)

-

Glacial Acetic Acid (C₂H₄O₂)

-

Appropriate solvent (optional, e.g., a non-hydrogen-bonding solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Stoichiometric Calculation: Calculate the required mass or volume of dibutylamine and acetic acid for a 1:1 molar ratio.

-

Reaction Setup: Place the calculated amount of dibutylamin—the base—into a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Add the acetic acid to a dropping funnel. Begin stirring the dibutylamine and add the acetic acid dropwise to control the exothermic reaction. An ice bath can be used to moderate the temperature if necessary.

-

Reaction Completion: Allow the mixture to stir at room temperature for a set period (e.g., 1 hour) to ensure the reaction goes to completion.[7]

-

Purification (if necessary): For high-purity applications, any excess reactants or solvent can be removed under reduced pressure. The final product is typically a clear liquid or a low-melting-point solid.[2][7]

This protocol yields a high-purity product suitable for demanding analytical applications such as ion-pair chromatography.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (19070-91-8) for sale [vulcanchem.com]

- 3. Acetic acid - Wikipedia [en.wikipedia.org]

- 4. productcatalog.eastman.com [productcatalog.eastman.com]

- 5. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pKa of Dibutylamine [vcalc.com]

- 7. Synthesis, antibiotic structure–activity relationships, and cellulose dissolution studies of new room-temperature ionic liquids derived from lignin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Dibutylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Dibutylammonium Acetate (B1210297) (DBAA). The information presented herein is intended to equip researchers, scientists, and professionals in drug development with a thorough understanding of the preparation of this important chemical compound. This guide details a plausible synthetic route and a standard purification method, complete with experimental protocols and characterization data.

Introduction

Dibutylammonium acetate is an ionic compound formed from the reaction of the secondary amine, dibutylamine (B89481), and the weak carboxylic acid, acetic acid. It is often utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and can serve as a phase-transfer catalyst in organic synthesis. The controlled synthesis and effective purification of DBAA are crucial for ensuring its purity and suitability for these applications.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. Dibutylamine acts as the base, and acetic acid acts as the acid. The reaction is typically performed in a suitable solvent to facilitate the reaction and subsequent isolation of the product.

Reaction Scheme

The overall reaction is as follows:

(CH₃CH₂CH₂CH₂)₂NH + CH₃COOH → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺[CH₃COO]⁻

Experimental Protocol: Synthesis

Materials:

-

Dibutylamine (DBA)

-

Glacial Acetic Acid

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dibutylamine (e.g., 0.1 mol).

-

Dissolve the dibutylamine in 100 mL of anhydrous diethyl ether and cool the flask in an ice bath with stirring.

-

Slowly add a stoichiometric equivalent of glacial acetic acid (0.1 mol) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.

-

A white precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the crude product under vacuum to remove residual solvent.

Purification of this compound

Purification of the crude this compound is essential to remove any remaining impurities. Recrystallization is a suitable method for purifying solid organic salts like DBAA. The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Ethanol

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude this compound to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to the flask while gently heating on a hot plate. Add just enough solvent to dissolve the solid.

-

If the solid does not fully dissolve in ethyl acetate, add a minimum amount of a more polar co-solvent, such as ethanol, dropwise until a clear solution is obtained at the boiling point.

-

Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will form.

-

To maximize crystal formation, the flask can be placed in an ice bath for about 30 minutes after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the purified crystals in a vacuum oven to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | 129.24 | 1 |

| Acetic Acid | CH₃COOH | 60.05 | 1 |

| This compound | [(CH₃CH₂CH₂CH₂)₂NH₂]⁺[CH₃COO]⁻ | 189.30 | 1 |

Table 2: Characterization Data for this compound

| Parameter | Value |

| Appearance | White crystalline solid |

| Melting Point | Not readily available in the literature. Expected to be a solid at room temperature. |

| ¹H NMR (CDCl₃) | Predicted: δ 0.9 (t, 6H, CH₃), 1.2-1.4 (m, 8H, CH₂CH₂), 2.6 (t, 4H, NCH₂), 1.9 (s, 3H, OOCCH₃), ~8-9 (broad s, 2H, NH₂⁺). Note: The NH₂⁺ peak may be broad and its chemical shift can vary with concentration and solvent. |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Dibutylammonium Acetate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 19070-91-8

This in-depth technical guide provides a comprehensive overview of Dibutylammonium Acetate (B1210297) (DBAA), a versatile quaternary ammonium (B1175870) salt with significant applications in analytical chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, supplemented with experimental protocols and visual diagrams to facilitate understanding and practical implementation.

Chemical and Physical Properties

Dibutylammonium acetate is an organic salt formed from the neutralization of dibutylamine (B89481) with acetic acid. It is primarily utilized as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) and as a phase transfer catalyst in organic synthesis. While often used and supplied as an aqueous solution, understanding its fundamental properties is crucial for its effective application.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19070-91-8[1][2][3][4][5] |

| Molecular Formula | C₁₀H₂₃NO₂[6] |

| Molecular Weight | 189.30 g/mol [6] |

| IUPAC Name | dibutylazanium;acetate[6] |

| Synonyms | Dibutylamine acetate, Di-n-butylammonium acetate, IPC-DBAA |

| Appearance | Typically a colorless to pale yellow liquid or solid, depending on purity and temperature. Often supplied as a clear, colorless aqueous solution.[5] |

| Solubility | Soluble in polar solvents such as water and alcohols. |

| Melting Point | Not readily available in literature. |

| Boiling Point | Not readily available in literature. |

| Refractive Index (n20/D) | 1.348 (for 0.5 M aqueous solution) |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The process involves the reaction of dibutylamine with acetic acid, typically in a 1:1 molar ratio.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Dibutylamine

-

Glacial Acetic Acid

-

Anhydrous diethyl ether (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of dibutylamine in a minimal amount of anhydrous diethyl ether. Place the flask in an ice bath to control the reaction temperature, as the neutralization is exothermic.

-

Acid Addition: While stirring vigorously, add an equimolar amount of glacial acetic acid dropwise to the dibutylamine solution using a dropping funnel. Maintain the temperature of the reaction mixture below 20°C.

-

Reaction Completion: After the addition of acetic acid is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product will be this compound.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Analytical Chemistry: Ion-Pair Chromatography

This compound is widely used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of polar and anionic metabolites that are poorly retained on conventional C18 columns.

The underlying principle involves the formation of a neutral ion pair between the positively charged dibutylammonium cation and the negatively charged analyte. This ion pair exhibits increased hydrophobicity, leading to enhanced retention on the nonpolar stationary phase of the HPLC column.

Experimental Protocol: Analysis of Polar Metabolites by LC-MS

This protocol provides a general methodology for the use of this compound as an ion-pairing reagent for the analysis of polar metabolites in biological samples.

Materials:

-

This compound (0.5 M aqueous solution)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional, for pH adjustment)

-

Reversed-phase HPLC column (e.g., C18)

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare an aqueous solution containing a final concentration of 5-10 mM this compound. Adjust the pH as needed for optimal separation (typically in the acidic to neutral range).

-

Mobile Phase B: Prepare a solution of 5-10 mM this compound in acetonitrile.

-

-

Sample Preparation: Extract metabolites from the biological matrix using a suitable protocol (e.g., protein precipitation with cold methanol). Evaporate the solvent and reconstitute the sample in Mobile Phase A.

-

LC-MS Analysis:

-

Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject the prepared sample.

-

Elute the analytes using a gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Monitor the elution of analytes using the mass spectrometer in either positive or negative ion mode, depending on the analytes of interest.

-

-

Data Analysis: Process the acquired chromatograms and mass spectra to identify and quantify the target polar metabolites.

Applications in Organic Synthesis: Phase Transfer Catalysis

This compound can function as a phase transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). As a quaternary ammonium salt, it can transport an anionic reactant from the aqueous phase into the organic phase, where it can react with an organic-soluble substrate.

Experimental Protocol: Alkylation of Phenylacetonitrile (B145931) (Representative Example)

This protocol describes the alkylation of phenylacetonitrile using an alkyl halide under phase transfer catalysis conditions. While this example often uses other quaternary ammonium salts, it illustrates the role that this compound could play.

Materials:

-

Phenylacetonitrile

-

Benzyl (B1604629) chloride (or other alkyl halide)

-

Sodium hydroxide (B78521) (aqueous solution, e.g., 50%)

-

This compound (as the phase transfer catalyst)

-

Toluene (or other suitable organic solvent)

-

Reaction vessel with efficient stirring

-

Separatory funnel

Procedure:

-

Reaction Setup: In a reaction vessel, combine phenylacetonitrile, toluene, and the aqueous sodium hydroxide solution.

-

Catalyst Addition: Add a catalytic amount of this compound (typically 1-5 mol%) to the biphasic mixture.

-

Addition of Alkylating Agent: While stirring the mixture vigorously to ensure a large interfacial area, slowly add the benzyl chloride.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically exothermic and may require cooling to maintain a desired temperature.

-

Work-up: Once the reaction is complete, discontinue stirring and allow the phases to separate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][7][8]

Conclusion

This compound is a valuable and versatile chemical tool for both analytical and synthetic chemists. Its properties as an ion-pairing reagent enable the analysis of challenging polar molecules by LC-MS, while its utility as a phase transfer catalyst provides an efficient means for conducting biphasic organic reactions. The experimental protocols and diagrams provided in this guide offer a practical foundation for the successful application of this compound in a research and development setting.

References

- 1. aksci.com [aksci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C10H23NO2 | CID 11052426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Dibutylammonium Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutylammonium acetate (B1210297) (DBAA), a protic ionic liquid, is increasingly utilized in various chemical and pharmaceutical applications, including as an ion-pairing reagent in chromatography and as a catalyst in organic synthesis.[1][2][3] Understanding its solubility in different organic solvents is crucial for process design, formulation development, and reaction optimization. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of DBAA and addresses the current landscape of available data. While extensive searches for quantitative solubility data of dibutylammonium acetate in a broad range of organic solvents have not yielded specific numerical values in publicly accessible literature, this guide focuses on the experimental protocols to enable researchers to determine these values in their own laboratories.

Current State of Solubility Data for this compound

Experimental Protocols for Solubility Determination

The determination of the solubility of a protic ionic liquid like this compound in an organic solvent can be accomplished through several well-established methods. The choice of method often depends on the expected solubility range, the nature of the solvent, and the available analytical instrumentation. The following are detailed methodologies for key experimental approaches.

Gravimetric Method (Isothermal Equilibrium Method)

The gravimetric method is a straightforward and widely used technique for determining the solubility of solids in liquids.[4][5] It relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent at a constant temperature.

Experimental Protocol:

-

Sample Preparation: A known mass of the organic solvent is placed in a thermostatically controlled vessel equipped with a stirrer.

-

Equilibration: An excess amount of this compound is added to the solvent. The mixture is then stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, and it is crucial to confirm that the concentration of the dissolved solute does not change over time.[4]

-

Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the undissolved solid is allowed to settle. A sample of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.

-

Analysis: A known mass of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the DBAA).

-

Calculation: The container with the dried solute is weighed. The mass of the dissolved DBAA and the mass of the solvent in the sample are then used to calculate the solubility, typically expressed as g/100g of solvent or molality.

Spectroscopic Method (UV-Vis or NMR)

Spectroscopic methods are particularly useful for determining the solubility of compounds that have a chromophore (for UV-Vis) or can be readily distinguished by NMR spectroscopy.[6][7][8][9] These methods rely on creating a calibration curve to relate the spectroscopic signal to the concentration of the solute.

Experimental Protocol:

-

Preparation of Standard Solutions: A series of standard solutions of this compound in the desired organic solvent are prepared at known concentrations.

-

Calibration Curve: The absorbance (for UV-Vis) or the integral of a characteristic peak (for NMR) of each standard solution is measured. A calibration curve of absorbance/integral versus concentration is then plotted.

-

Preparation of Saturated Solution: A saturated solution of DBAA in the organic solvent is prepared at a constant temperature, as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis: After allowing the excess solid to settle, a clear aliquot of the saturated solution is carefully removed and, if necessary, diluted with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Concentration Determination: The spectroscopic signal of the diluted sample is measured, and the concentration of DBAA in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Synthetic (Visual) Method

The synthetic method involves observing the temperature at which a known mixture of solute and solvent becomes a single homogeneous phase upon heating or cooling. This method is often used to construct solubility-temperature phase diagrams.

Experimental Protocol:

-

Sample Preparation: A series of vials are prepared, each containing a known mass of this compound and a known mass of the organic solvent.

-

Heating and Observation: The vials are slowly heated in a controlled temperature bath with constant stirring. The temperature at which the last solid particle of DBAA dissolves is recorded as the solubility temperature for that specific composition.

-

Cooling and Observation (Optional but Recommended): The clear solution is then slowly cooled, and the temperature at which the first crystals appear (the cloud point) is recorded. The average of the dissolution and cloud point temperatures can provide a more accurate solubility temperature.

-

Data Compilation: By repeating this procedure for various compositions, a dataset of solubility versus temperature can be generated.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.

Caption: General workflow for gravimetric solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and industry. While quantitative data is not widely published, this guide provides detailed experimental protocols for the gravimetric, spectroscopic, and synthetic methods, enabling researchers to accurately determine solubility in their solvents of interest. The provided workflow diagram offers a clear visual guide for the experimental process. Adherence to these rigorous methodologies will ensure the generation of reliable and reproducible solubility data, facilitating the optimization of processes involving this versatile protic ionic liquid.

References

- 1. US11622972B2 - Lipid nanoparticle compositions and methods of formulating the same - Google Patents [patents.google.com]

- 2. US20210115485A1 - Method for producing single-strand rna - Google Patents [patents.google.com]

- 3. US11485960B2 - RNA polymerase variants for co-transcriptional capping - Google Patents [patents.google.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. gsarpublishers.com [gsarpublishers.com]

- 7. vliz.be [vliz.be]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Study on the effect of NH3 on the solubility of KCl and NH4Cl: a microscopic view - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Mechanism of action of Dibutylammonium Acetate as a phase transfer catalyst.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry, facilitating reactions between reactants in immiscible phases. While quaternary ammonium (B1175870) salts are the most common phase transfer catalysts, secondary ammonium salts like dibutylammonium acetate (B1210297) present a unique mechanistic profile. This technical guide provides an in-depth analysis of the proposed mechanism of action of dibutylammonium acetate as a phase transfer catalyst. It covers the fundamental principles, the dual role of the dibutylammonium cation and the acetate anion, and a plausible mechanistic pathway. This document also includes hypothesized experimental protocols and summarizes the physicochemical properties relevant to its catalytic activity.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a technique used to carry out reactions between two or more reactants that are located in different, immiscible phases (e.g., a water-insoluble organic reactant in an organic solvent and a water-soluble inorganic salt in an aqueous phase).[1][2] The phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another, where the reaction can then proceed.[1][2] This methodology offers several advantages, including the use of inexpensive inorganic reagents, milder reaction conditions, increased reaction rates, and higher yields.[1][2]

The most common phase transfer catalysts are quaternary ammonium and phosphonium (B103445) salts.[1][2] These catalysts function by forming an ion pair with the anion of the inorganic reagent. This ion pair, being lipophilic due to the organic substituents on the cation, can then be extracted into the organic phase where it can react with the organic substrate.[2]

This compound: Physicochemical Properties

This compound is the salt formed from the weak base dibutylamine (B89481) and the weak acid acetic acid. Its efficacy as a phase transfer catalyst is rooted in its physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₃NO₂ | [2] |

| Molecular Weight | 189.30 g/mol | [2] |

| Dibutylamine pKa | 11.25 - 11.31 | [3][4] |

| Appearance | Reported as a clear, colorless liquid in aqueous solution. | [5] |

| Solubility | Described as water-soluble.[5] The dibutylammonium cation provides lipophilicity. |

The high pKa of dibutylamine ensures that it is readily protonated by acetic acid to form the dibutylammonium cation, which is the active catalytic species.[3][4] The two butyl groups on the nitrogen atom provide sufficient lipophilicity to the cation, allowing the ion pair to be soluble in organic solvents.

Proposed Mechanism of Action

While specific mechanistic studies on this compound as a phase transfer catalyst are not extensively available in peer-reviewed literature, a plausible mechanism can be proposed based on the well-established principles of phase transfer catalysis and the unique characteristics of a secondary ammonium salt. The mechanism likely involves a modified "Extraction Mechanism."

The Extraction Mechanism with a Secondary Ammonium Salt

The catalytic cycle can be broken down into the following key steps, as illustrated in the diagram below:

-

Anion Exchange at the Interface: In a biphasic system (e.g., aqueous/organic), the water-soluble inorganic reactant, represented as M⁺Y⁻ (where Y⁻ is the nucleophile), resides in the aqueous phase. The this compound, [(CH₃CH₂CH₂CH₂)₂NH₂]⁺[CH₃COO]⁻, is introduced into the system. At the aqueous-organic interface, an anion exchange occurs, where the acetate anion is exchanged for the reactant anion Y⁻, forming the lipophilic ion pair [(CH₃CH₂CH₂CH₂)₂NH₂]⁺Y⁻.

-

Phase Transfer: The newly formed dibutylammonium-anion ion pair is sufficiently soluble in the organic phase due to the lipophilic nature of the two butyl groups and is transferred from the aqueous or interfacial region into the bulk organic phase.

-

Reaction in the Organic Phase: In the organic phase, the anion Y⁻ is "naked" or poorly solvated, making it highly reactive. It reacts with the organic substrate R-X to form the product R-Y and a new anion X⁻.

-

Regeneration of the Catalyst: The resulting dibutylammonium salt, [(CH₃CH₂CH₂CH₂)₂NH₂]⁺X⁻, migrates back to the interface. Here, it exchanges the anion X⁻ for another reactant anion Y⁻ from the aqueous phase, thus regenerating the active catalyst and completing the catalytic cycle.

The Role of the Acetate Anion

The acetate anion (CH₃COO⁻) from the catalyst can play a dual role. In some cases, it may be the desired nucleophile itself. More commonly, in reactions involving other nucleophiles, the acetate acts as the initial counter-ion to the dibutylammonium cation, facilitating the initial anion exchange with the reactant anion at the interface.

The Significance of the N-H Proton

Unlike quaternary ammonium salts, the dibutylammonium cation possesses a proton on the nitrogen atom. This proton can engage in hydrogen bonding with the anion it is paired with. This hydrogen bonding can influence the reactivity of the anion in the organic phase. While typically, a "naked" anion is desired for maximum reactivity, in some cases, this hydrogen bonding might play a role in the selectivity of the reaction. Furthermore, the acidic proton could participate in proton transfer steps in certain reaction mechanisms.

Visualizing the Mechanism and Workflow

Proposed Catalytic Cycle

Caption: Proposed mechanism of action for this compound in PTC.

General Experimental Workflow

Caption: General experimental workflow for a reaction using this compound as a PTC.

Hypothesized Experimental Protocols

As specific protocols for this compound are scarce, the following are adapted from known phase transfer catalysis reactions and the use of tetrabutylammonium (B224687) acetate.[6]

Protocol 1: Nucleophilic Substitution (Williamson Ether Synthesis)

-

Reaction: Benzyl (B1604629) bromide + Sodium phenoxide → Benzyl phenyl ether

-

Materials:

-

Benzyl bromide

-

Sodium hydroxide (B78521)

-

This compound

-

-

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve phenol (10 mmol) in toluene (50 mL).

-

Add an aqueous solution of sodium hydroxide (15 mmol in 20 mL of water).

-

Add this compound (0.5 mmol, 5 mol%).

-

Add benzyl bromide (10 mmol) to the mixture.

-

Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and separate the organic and aqueous layers.

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Protocol 2: Knoevenagel Condensation (Adapted from Tetrabutylammonium Acetate Catalysis)

-

Reaction: Isatin (B1672199) + Malononitrile (B47326) + a 1,3-dicarbonyl compound → Spirooxindole[6]

-

Materials:

-

Isatin

-

Malononitrile

-

1,3-dicarbonyl compound (e.g., dimedone)

-

This compound

-

Water

-

-

Procedure:

-

In a round-bottom flask, combine isatin (1 mmol), malononitrile (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and this compound (0.1 mmol, 10 mol%) in water (5 mL).

-

Stir the mixture vigorously and heat to 100°C for 30-60 minutes.[6]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate. Filter the solid product and wash with cold water and then cold ethanol.[6]

-

Dry the product to obtain the pure spirooxindole.

-

Conclusion

This compound is a potentially effective phase transfer catalyst, particularly for reactions where a secondary ammonium salt may offer advantages in terms of reactivity or selectivity.[5] While it is not as widely studied as its quaternary ammonium counterparts, its mechanism can be understood through the established principles of phase transfer catalysis, with the added dimension of the N-H proton's potential for hydrogen bonding. The lipophilicity provided by the butyl groups and the basicity of the parent amine are key to its function.[3] Further research is needed to fully elucidate its catalytic scope and efficiency in a broader range of organic transformations. This guide provides a foundational understanding for researchers interested in exploring the application of this and similar secondary ammonium salt-based phase transfer catalysts.

References

- 1. productcatalog.eastman.com [productcatalog.eastman.com]

- 2. This compound | C10H23NO2 | CID 11052426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pKa of Dibutylamine [vcalc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Role of Dibutylammonium Acetate in Modifying Protein Structures

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes available information on dibutylammonium acetate (B1210297) (DBAA) and its role in modifying protein structures. Direct research on the protein denaturation effects of DBAA is limited. Therefore, this document combines existing evidence with established principles of protein science, chaotropic agents, and ionic liquids to provide a comprehensive overview.

Introduction: The Landscape of Protein Structure Modification

The precise three-dimensional structure of a protein is paramount to its biological function. The ability to controllably modify or denature protein structures is a critical tool in biochemical research and drug development. It allows for the study of protein folding pathways, stability, and the mechanisms of action of therapeutic agents. Protein denaturation involves the disruption of the secondary, tertiary, and quaternary structures of a protein, leading to a loss of its native conformation and function[1][2]. This process can be induced by various external stressors, including heat, extreme pH, and chemical agents[3][4].

Among the chemical denaturants, chaotropic agents play a significant role. These substances disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect—a major driving force in protein folding[5][6]. By increasing the solubility of nonpolar residues, chaotropic agents facilitate the unfolding of the protein structure[5][6]. Common examples of chaotropic agents include guanidinium (B1211019) chloride and urea[3][7][8].

Dibutylammonium Acetate: An Emerging Player

This compound (DBAA) is an ionic liquid (IL) composed of a dibutylammonium cation and an acetate anion[5]. While extensively utilized as an ion-pairing agent in reversed-phase chromatography for the analysis of oligonucleotides and other biomolecules, its role in protein chemistry is less characterized[9][10]. However, emerging evidence suggests that DBAA can act as a potent protein denaturant.

A study investigating the stability of lysozyme (B549824) in various hydrated ionic liquid media found that in the presence of hydrated this compound, the refoldability index of the protein was zero[8]. This indicates that after denaturation in this medium, the protein was unable to refold to its native state, highlighting the strong denaturing capability of DBAA under these conditions[8].

Mechanism of Action: A Chaotropic Effect

The denaturing effect of this compound is likely attributable to its chaotropic nature. The mechanism can be understood through the following steps:

-

Disruption of Water Structure: Like other chaotropic agents, the ions of DBAA in an aqueous solution are thought to interfere with the highly ordered hydrogen-bonding network of water molecules[5][6].

-

Weakening of the Hydrophobic Effect: The hydrophobic core of a globular protein is stabilized by the hydrophobic effect, which drives nonpolar amino acid side chains to the interior of the protein, away from water. By disrupting the water structure, DBAA makes the bulk solvent more "hydrophobic-friendly," thus reducing the energetic penalty for exposing nonpolar residues[5].

-

Protein Unfolding: With the weakening of the hydrophobic effect, the tightly packed hydrophobic core of the protein is destabilized. This, along with potential direct interactions between the DBAA ions and the protein, leads to the unfolding of the polypeptide chain and the loss of its native three-dimensional structure.

The following diagram illustrates the proposed chaotropic mechanism of action of this compound on protein structure.

Quantitative Analysis of Protein Denaturation by this compound

While specific quantitative data for the denaturing effect of DBAA on a wide range of proteins is not yet available in the literature, its impact can be assessed using standard biophysical techniques. The following table provides a hypothetical summary of data that could be generated from such experiments to compare the denaturing potential of DBAA with a well-characterized denaturant like guanidinium chloride (GdmCl).

| Protein | Denaturant | Concentration (M) for 50% Unfolding (Cm) | Change in Melting Temperature (ΔTm) (°C) | Free Energy of Unfolding (ΔGu) (kcal/mol) |

| Lysozyme | GdmCl | 3.2 | -25 | 5.8 |

| DBAA | 1.8 (Hypothetical) | -35 (Hypothetical) | 4.2 (Hypothetical) | |

| Myoglobin | GdmCl | 2.5 | -22 | 4.9 |

| DBAA | 1.5 (Hypothetical) | -30 (Hypothetical) | 3.8 (Hypothetical) | |

| RNase A | GdmCl | 2.9 | -28 | 6.1 |

| DBAA | 1.7 (Hypothetical) | -38 (Hypothetical) | 4.5 (Hypothetical) |

Note: The data for this compound is hypothetical and for illustrative purposes only, pending experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on protein structure.

A stock solution of this compound is typically prepared in an aqueous buffer. For example, a 0.5 M stock solution can be prepared in water[11]. The pH of the solution should be adjusted as required for the specific protein and experiment.

This protocol is adapted for determining the change in the melting temperature (Tm) of a protein in the presence of DBAA.

-

Protein Preparation: Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Reagent Preparation: Prepare a series of dilutions of this compound in the same buffer.

-

Assay Setup: In a 96-well PCR plate, mix the protein solution, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the DBAA dilutions. Include a control with buffer only.

-

Data Acquisition: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature while monitoring the fluorescence.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. Calculate the ΔTm by subtracting the Tm of the control from the Tm in the presence of DBAA.

This protocol measures the change in the secondary structure of a protein upon titration with DBAA at a constant temperature.

-

Sample Preparation: Prepare a solution of the protein in a suitable buffer that is compatible with CD spectroscopy (e.g., phosphate (B84403) buffer).

-

Instrument Setup: Set up a CD spectropolarimeter to monitor the far-UV region (e.g., 200-250 nm) to observe changes in the protein's secondary structure.

-

Titration: Titrate the protein solution with increasing concentrations of a concentrated DBAA stock solution. Allow the sample to equilibrate after each addition.

-

Data Acquisition: Record the CD spectrum after each titration point.

-

Data Analysis: The change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) is plotted against the DBAA concentration. The data can be fitted to a two-state unfolding model to determine the concentration of DBAA required for 50% unfolding (Cm) and the free energy of unfolding (ΔGu).

The following diagram illustrates a typical experimental workflow for assessing the impact of a chemical compound on protein stability.

Native mass spectrometry can be used to observe the unfolding of proteins in the presence of DBAA.

-

Sample Preparation: Prepare the protein in a volatile buffer system, such as ammonium (B1175870) acetate, containing varying concentrations of DBAA.

-

Mass Spectrometry: Introduce the sample into an electrospray ionization mass spectrometer under "native" conditions (i.e., minimal collisional activation).

-

Data Analysis: Unfolded proteins typically exhibit a higher charge state distribution compared to their folded counterparts. An increase in the average charge state of the protein with increasing DBAA concentration indicates unfolding.

Applications in Research and Drug Development

The ability of this compound to induce protein denaturation can be harnessed in several areas:

-

Protein Folding Studies: By using DBAA to unfold proteins, researchers can study the refolding process upon its removal, providing insights into the protein folding landscape.

-

Formulation Development: Understanding how excipients like DBAA interact with and potentially destabilize therapeutic proteins is crucial for developing stable drug formulations.

-

Screening for Stabilizers: DBAA-induced denaturation can be used as a baseline in high-throughput screening assays to identify compounds that stabilize a target protein.

-

Mass Spectrometry Workflows: The volatile nature of DBAA makes it a potentially useful reagent in mass spectrometry-based proteomics for controlled in-source denaturation to improve sequence coverage in top-down proteomics.

Conclusion

While primarily known for its role in chromatography, this compound is emerging as a compound of interest for its ability to modify protein structures. Its likely mechanism as a chaotropic agent, supported by evidence of its ability to irreversibly denature lysozyme, positions it as a potent tool for researchers in protein science and drug development. Further quantitative studies are needed to fully elucidate its denaturing properties across a range of proteins and to establish standardized protocols for its use in protein structure modification. The methodologies and conceptual frameworks presented in this guide provide a foundation for such future investigations.

References

- 1. biotage.com [biotage.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound (19070-91-8) for sale [vulcanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. watrex.com [watrex.com]

- 11. This compound H2O0.5M,LiChropur™,forionpairchromatography 19070-91-8 [sigmaaldrich.com]

Understanding Dibutylammonium Acetate as an Ion-Pairing Agent: A Technical Guide

Dibutylammonium acetate (B1210297) (DBAA) is a chemical compound increasingly utilized as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of highly charged molecules like oligonucleotides.[1] This guide provides a comprehensive overview of its properties, mechanism of action, and practical application for researchers, scientists, and drug development professionals.

Physicochemical Properties

DBAA is a quaternary ammonium (B1175870) salt formed from the neutralization of dibutylamine (B89481) with acetic acid.[2] Its structure provides a balance of ionic and hydrophobic characteristics, making it an effective ion-pairing reagent.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₃NO₂ | [3] |

| Molecular Weight | 189.30 g/mol | [3] |

| IUPAC Name | Dibutylazanium acetate | [3] |

| Common Synonyms | Dibutylamine acetate, IPC-DBAA | [3][4] |

| Typical Form | Supplied as a ~0.5 M solution in water | [4] |

Mechanism of Action in Ion-Pairing Chromatography

In reversed-phase chromatography, highly polar and charged analytes, such as the phosphate (B84403) backbone of oligonucleotides, exhibit poor retention on non-polar stationary phases (e.g., C8 or C18).[5] Ion-pairing agents are introduced into the mobile phase to overcome this challenge.

The positively charged dibutylammonium cation (DBA⁺) from DBAA forms an electrically neutral ion-pair with the negatively charged analyte.[4] This new complex has increased hydrophobicity due to the butyl chains of the DBA⁺ ion, allowing it to be retained and separated on the reversed-phase column.[4][6] Elution is then typically achieved by increasing the concentration of an organic solvent like acetonitrile (B52724) in the mobile phase.[7]

Caption: Mechanism of DBAA in ion-pair reversed-phase chromatography.

Comparative Performance of Ion-Pairing Agents

The choice of ion-pairing agent significantly impacts chromatographic resolution and retention time. DBAA often provides higher retention for oligonucleotides compared to smaller alkylamine reagents like triethylammonium (B8662869) acetate (TEAA).[7] This increased retention necessitates a higher concentration of the organic modifier to elute the analytes, which can be leveraged to improve separation performance.[7]

| Parameter | Triethylammonium Acetate (TEAA) | Dibutylammonium Acetate (DBAA) | Hexylammonium Acetate (HAA) |

| Relative Hydrophobicity | Low | Medium | High |

| Analyte Retention | Lower | Higher | Highest |

| Required Organic Modifier % | Lower (e.g., 10-15%) | Medium (e.g., 26-46%) | Higher (e.g., 30-45%) |

| Typical Concentration | 15 mM - 100 mM | 5 mM - 100 mM | 100 mM |

| Reference | [1][8][9] | [1][7][8] | [1][7] |

Note: The required organic modifier percentage is highly dependent on the specific analyte, column, and gradient profile.

Experimental Protocols

This protocol describes the preparation of an aqueous mobile phase (Mobile Phase A) containing DBAA. An equimolar solution ensures proper buffering capacity.[7]

-

Start with Deionized Water: Add approximately 450 mL of high-purity, deionized water to a 500 mL volumetric flask.

-

Add Acetic Acid: Carefully add the required molar amount of acetic acid and mix thoroughly.

-

Add Dibutylamine: In a fume hood, add the equimolar amount of dibutylamine to the solution and mix.

-

Complete to Volume: Add water to bring the final volume to 500 mL.

-

Adjust pH (Optional but Recommended): Carefully adjust the pH of the solution to the desired level (e.g., 7.0) by adding small volumes of acetic acid or dibutylamine.[1][7]

-

Filtration: Filter the final solution through a 0.45 µm filter before use to remove particulates.

This protocol provides a starting point for the analysis of oligonucleotides using a DBAA mobile phase. Optimization is typically required.

| Parameter | Typical Condition |

| LC System | Agilent 1290 Infinity II LC or similar |

| Column | Agilent AdvanceBio Oligonucleotide or Waters ACQUITY PREMIER Oligonucleotide BEH C18 |

| Mobile Phase A | 10 mM - 100 mM this compound (DBAA) in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.8 mL/min |

| Column Temperature | 25 - 60 °C[8] |

| Injection Volume | 5 µL |

| Detection | UV at 260 nm |

| Example Gradient | Start at 20-25% B, ramp to 40-45% B over 20-30 minutes |

| Reference | [1][7][8] |

Experimental and Logical Workflows

Successful analysis using DBAA involves a systematic workflow from preparation to data interpretation. The hydrophobicity of the ion-pairing agent is a critical factor that directly influences the retention of the analyte.

Caption: General experimental workflow for oligonucleotide analysis using DBAA.

The relationship between the ion-pairing agent's structure and its chromatographic effect is a key principle for method development.

Caption: Relationship between ion-pair agent hydrophobicity and analyte retention.

Conclusion

This compound is a valuable and effective ion-pairing agent for the reversed-phase HPLC analysis of anionic molecules, especially oligonucleotides. Its use leads to increased retention compared to smaller amine reagents, providing an additional parameter for method developers to optimize selectivity and resolution.[7] By understanding its mechanism of action and following systematic protocols, researchers can effectively implement DBAA to enhance their analytical capabilities in the development and characterization of nucleic acid-based therapeutics and diagnostics.

References

- 1. agilent.com [agilent.com]

- 2. Physical and chemical properties of binary mixtures of dibutylammonium-based ionic liquids and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H23NO2 | CID 11052426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. atdbio.com [atdbio.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. agilent.com [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. waters.com [waters.com]

Dibutylammonium Acetate: A Versatile Catalyst in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dibutylammonium acetate (B1210297) (DBAA) is emerging as a versatile and efficient catalyst in a variety of organic transformations. As a salt of a secondary amine and a weak carboxylic acid, it exhibits unique properties that enable it to function as a phase transfer catalyst and a mild base, promoting key carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the applications of dibutylammonium acetate in organic synthesis, with a focus on its role in multicomponent reactions, Knoevenagel condensations, and aldol (B89426) reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its adoption in research and development settings, particularly within the pharmaceutical industry.

Multicomponent Reactions: Efficient Synthesis of Complex Heterocycles

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and often lead to the rapid generation of molecular diversity. This compound and its analogues have shown significant promise as catalysts in MCRs, particularly in aqueous media, aligning with the principles of green chemistry.

One notable application is the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry. The one-pot, three-component reaction of an isatin (B1672199), an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and a 1,3-dicarbonyl compound can be efficiently catalyzed by tetra-n-butylammonium acetate (TBAA), a closely related quaternary ammonium (B1175870) acetate.

Quantitative Data: Catalyst Comparison in Spirooxindole Synthesis

The following table summarizes the yield of a model reaction for the synthesis of a spirooxindole using different catalysts in water. This data highlights the superior performance of TBAA compared to other common catalysts for this transformation.

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | No Catalyst | Water | 100 | 60 | Trace |

| 2 | TBAB | Water | 100 | 45 | 70 |

| 3 | TEBAC | Water | 100 | 50 | 65 |

| 4 | CTAB | Water | 100 | 60 | 55 |

| 5 | CTAC | Water | 100 | 60 | 50 |

| 6 | SDS | Water | 100 | 60 | 50 |

| 7 | TBAB melt | Water | 100 | 40 | 75 |

| 8 | TBA Acetate | Water | 100 | 30 | 92 |

TBAB: Tetrabutylammonium bromide; TEBAC: Triethylbenzylammonium chloride; CTAB: Cetyltrimethylammonium bromide; CTAC: Cetyltrimethylammonium chloride; SDS: Sodium dodecyl sulfate.

Experimental Protocol: General Procedure for the Synthesis of Spirooxindole Derivatives

A mixture of the isatin (1 mmol), an active methylene compound (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and tetra-n-butylammonium acetate (0.1 mmol) in water (2 mL) is stirred at 100°C for 15-60 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is then collected by filtration, washed with water and cold ethanol (B145695) to afford the pure spirooxindole derivative.[1]

Workflow for Spirooxindole Synthesis

References

Methodological & Application

Application Notes and Protocols for the Use of Dibutylammonium Acetate in Reverse-Phase HPLC

Introduction

Dibutylammonium acetate (B1210297) (DBAA) is an ion-pairing agent utilized in reverse-phase high-performance liquid chromatography (IP-RP-HPLC), particularly for the analysis of acidic biomolecules such as oligonucleotides and peptides.[1][2] The negatively charged phosphate (B84403) backbone of oligonucleotides, for instance, leads to poor retention on conventional nonpolar stationary phases.[2] Ion-pairing agents like DBAA, which possess a positively charged amino group and a hydrophobic dibutyl moiety, associate with the negatively charged analytes. This interaction neutralizes the charge and increases the overall hydrophobicity of the analyte, thereby enhancing its retention on the reverse-phase column and improving chromatographic resolution.[3] DBAA is a volatile ion-pairing reagent, making it compatible with mass spectrometry (MS) detection.

Mechanism of Action

In ion-pair reverse-phase chromatography, DBAA is added to the mobile phase. The positively charged dibutylammonium ions form an ion pair with the negatively charged analyte molecules. This newly formed neutral complex has a greater affinity for the hydrophobic stationary phase (e.g., C18) than the charged analyte alone. Elution is typically achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase, which disrupts the hydrophobic interactions and releases the ion-paired complex from the stationary phase.

Caption: Mechanism of DBAA in IP-RP-HPLC.

Experimental Protocols

1. Preparation of this compound (DBAA) Mobile Phase

This protocol describes the preparation of a 100 mM DBAA stock solution, which can be diluted to the desired final concentration for the mobile phase.

-

Materials:

-

Dibutylamine (B89481) (DBA)

-

Glacial Acetic Acid

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

-

Procedure for 100 mM DBAA Stock Solution:

-

In a fume hood, add approximately 450 mL of HPLC-grade water to a 500 mL volumetric flask.

-

Carefully add the appropriate amount of glacial acetic acid.

-

Slowly add the corresponding equimolar amount of dibutylamine while stirring.[3]

-

Allow the solution to cool to room temperature.

-

Adjust the pH to the desired level (typically around 7.0-7.5) with small additions of acetic acid or dibutylamine.[1]

-

Bring the final volume to 500 mL with HPLC-grade water.

-

Filter the solution through a 0.22 µm membrane filter before use.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Dilute the DBAA stock solution with HPLC-grade water to the final desired concentration (e.g., 5-10 mM).

-

Mobile Phase B: Prepare the same concentration of DBAA in an organic solvent, typically acetonitrile or a mixture of acetonitrile and water (e.g., 50:50).

-

2. HPLC System Setup and Conditions

The following are typical starting conditions for the analysis of oligonucleotides using DBAA. Method optimization is often necessary based on the specific analyte and desired separation.

| Parameter | Typical Value |

| Column | C18 Reverse-Phase Column (e.g., YMC-Triart C18, Agilent AdvanceBio)[1] |

| Mobile Phase A | 5-10 mM DBAA in water |

| Mobile Phase B | 5-10 mM DBAA in 50% acetonitrile/water |

| Gradient | A linear gradient, for example, 62-72% B over 20 minutes |

| Flow Rate | 0.2 - 0.8 mL/min |

| Column Temperature | 30 - 60 °C[2] |

| Detection | UV at 260 nm or Mass Spectrometry (ESI-negative mode) |

| Injection Volume | 4 - 10 µL |

3. Sample Preparation

-

Dissolve the oligonucleotide sample in a solution that is compatible with the initial mobile phase conditions, such as Mobile Phase A or a similar aqueous buffer.

-

Ensure the sample is fully dissolved and filter if any particulate matter is present.

Caption: General workflow for HPLC analysis using DBAA.

Data and Performance

The concentration of DBAA can impact retention time, resolution, and signal intensity. Lower concentrations may lead to higher signal intensity, while higher concentrations can increase retention.

| DBAA Concentration | Analyte | Observation |

| 5 mM | Oligonucleotides | Higher signal intensity is achieved, though retention and resolution may be slightly decreased compared to higher concentrations. |

| 10 mM | Oligonucleotides | Good retention and separation for analytes like miRNA. A good starting point for method development.[2] |

| 25 mM | DNA Oligonucleotides | Increased retention time, but potential for broader peaks.[2] |

Comparison with Other Ion-Pairing Agents

DBAA often provides superior signal intensity and retention for oligonucleotides when compared to other common ion-pairing agents like Triethylamine Acetate (TEAA) under the same buffer concentration.

Troubleshooting and Considerations

-

Peak Broadening: High concentrations of DBAA can sometimes lead to peak broadening.[2] Optimizing the concentration is crucial.

-

System Contamination: As with all ion-pairing agents, thorough flushing of the HPLC system after use is recommended to prevent contamination of subsequent analyses.

-

Temperature Effects: Increasing the column temperature can be beneficial for denaturing HPLC of duplex DNA or RNA and can influence separation efficiency.[2] The optimal temperature should be determined empirically.[2]

-

LC-MS Compatibility: DBAA is a volatile buffer, making it suitable for LC-MS applications. However, it's important to use a concentration that provides good chromatography without causing significant ion suppression in the mass spectrometer.

References

Application Note: Preparation of a Dibutylammonium Acetate Mobile Phase for Enhanced LC-MS Analysis of Oligonucleotides

Introduction

The analysis of oligonucleotides and related therapeutics by liquid chromatography-mass spectrometry (LC-MS) presents unique challenges due to their inherent polarity and charge. Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a widely adopted technique to enhance the retention and separation of these molecules on hydrophobic stationary phases. The choice of the ion-pairing agent is critical for achieving optimal chromatographic resolution and mass spectrometric sensitivity. Dibutylammonium acetate (B1210297) (DBAA) has emerged as an effective ion-pairing reagent that can significantly improve the performance of LC-MS methods for oligonucleotide analysis. This application note provides a detailed protocol for the preparation of a DBAA mobile phase, often used in conjunction with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), for robust and sensitive LC-MS analysis.

Materials and Reagents

-

Dibutylamine (DBA), ≥99.5% purity

-

Glacial Acetic Acid (AA), LC-MS grade

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), LC-MS grade

-

Water, LC-MS grade

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Sterile, graduated cylinders and volumetric flasks

-

Magnetic stirrer and stir bars

-

0.22 µm membrane filters for solvent filtration

-

Clean, borosilicate glass solvent bottles

Experimental Protocols

A meticulous preparation of the mobile phase is crucial to ensure reproducible chromatographic results and to avoid contamination of the LC-MS system. The following protocols describe the step-by-step preparation of a DBAA-containing mobile phase.

Protocol 1: Preparation of Mobile Phase A (Aqueous Component)

This protocol details the preparation of the aqueous mobile phase containing Dibutylammonium Acetate (DBAA). It is common to also include HFIP to improve mass spectrometry sensitivity.

Procedure:

-

Measure approximately 450 mL of LC-MS grade water into a clean 500 mL glass beaker equipped with a magnetic stir bar.

-

With continuous stirring, carefully add the desired volume of HFIP. For instance, to prepare a 50 mM HFIP solution in 500 mL, add 3.3 mL of HFIP.

-

Continue stirring and add the desired amount of dibutylamine. For a 15 mM concentration in 500 mL, add 1.2 mL of dibutylamine.

-

Add an equimolar amount of glacial acetic acid to the dibutylamine. For a 15 mM concentration, this would be approximately 0.43 mL.

-

Allow the solution to mix thoroughly for at least 15 minutes.

-

Transfer the solution to a 500 mL volumetric flask and add LC-MS grade water to the mark.

-

Filter the final solution through a 0.22 µm membrane filter into a clean, designated mobile phase bottle.

-

This mobile phase is typically used without pH adjustment.[1]

Protocol 2: Preparation of Mobile Phase B (Organic Component)

Mobile Phase B is the strong organic solvent used for the gradient elution.

Procedure:

-

Measure the desired volume of LC-MS grade acetonitrile or methanol into a clean mobile phase bottle.

-

In many applications, the organic mobile phase does not contain the ion-pairing reagents. However, to maintain a constant concentration of the ion-pairing reagent throughout the gradient, an identical concentration of DBAA and HFIP as in Mobile Phase A can be prepared in an aqueous-organic mixture (e.g., 50:50 water:acetonitrile).

-

If no additives are required, simply filter the organic solvent through a 0.22 µm membrane filter before use.

Data Presentation

The selection of an appropriate ion-pairing reagent is a critical step in method development for oligonucleotide analysis. The choice of both the amine and the acidic counter-ion can significantly affect retention, resolution, and MS signal intensity.[1] The following table summarizes a comparison of different amine-acetate and amine-HFIP mobile phase combinations.

| Ion-Pairing Reagent | Counter-Ion | Amine Concentration | Counter-Ion Concentration | Chromatographic Performance Summary |

| Triethylamine (TEA) | Acetic Acid (AA) | 100 mM | 100 mM | Commonly used, but may offer lower resolution compared to other amines.[1] |

| Dibutylamine (DBA) | Acetic Acid (AA) | 100 mM | 100 mM | Shows significantly better performance compared to TEAA for reference samples. [1] |

| Hexylamine (HA) | Acetic Acid (AA) | 100 mM | 100 mM | Provides improved retention and peak resolution relative to triethylamine.[2] |

| Triethylamine (TEA) | HFIP | 15 mM | 400 mM | A commonly used starting point that shows superior performance compared to TEAA and drastically increases MS sensitivity.[1] |

| Dibutylamine (DBA) | HFIP | 15 mM | 25-100 mM | Lowering HFIP concentration can maintain or improve resolution while reducing cost and adduct formation. [2] |

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of the this compound (DBAA) aqueous mobile phase (Mobile Phase A).

Caption: Workflow for the preparation of the aqueous DBAA mobile phase.

References

Application Notes and Protocols for Optimal Use of Dibutylammonium Acetate in Ion Pair Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibutylammonium acetate (B1210297) (DBAA) is a widely utilized ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of negatively charged molecules such as oligonucleotides, peptides, and other anionic compounds. The formation of a neutral ion pair between the positively charged dibutylammonium cation and the negatively charged analyte enhances the analyte's hydrophobicity, leading to increased retention on a nonpolar stationary phase. The concentration of DBAA in the mobile phase is a critical parameter that significantly influences chromatographic performance, including retention time, resolution, and peak shape. This document provides detailed application notes and protocols to guide the optimization of DBAA concentration for various analytical applications in drug discovery and development.[1][2][3][4][5][6]

Principles of Ion Pair Chromatography with DBAA

Ion pair chromatography with DBAA operates on the principle of forming a neutral, hydrophobic complex between the analyte and the ion-pairing agent. This complex exhibits stronger interaction with the reversed-phase stationary phase (e.g., C18) compared to the free, charged analyte. The retention of the analyte is therefore dependent on the concentration of the ion-pairing reagent in the mobile phase.[6][7][8] An increase in DBAA concentration generally leads to increased retention of the analyte. However, excessively high concentrations can lead to broader peaks and may not be compatible with mass spectrometry (MS) detection due to signal suppression.[2][5][9]

The overall chromatographic separation is a complex interplay between the DBAA concentration, the nature of the analyte, the stationary phase, the mobile phase composition (including organic modifier and additives), and the temperature.[4][10]

Experimental Protocols

The following protocols are generalized starting points for method development using DBAA in ion pair chromatography. Optimization will be required for specific applications.

2.1. Preparation of DBAA Stock Solution (0.5 M)

A commercially available 0.5 M solution of Dibutylammonium Acetate in water can be used.[7][8][11] Alternatively, it can be prepared as follows:

-

Reagents and Materials:

-

Dibutylamine (B89481) (≥99.5%)

-

Glacial Acetic Acid (≥99.8%)

-

HPLC-grade water

-

-

Procedure:

-